4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine 4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.: 87034-95-5
VCID: VC15905530
InChI: InChI=1S/C14H12ClN3O/c1-18-9-17-12-6-7-16-14(13(12)18)19-8-10-2-4-11(15)5-3-10/h2-7,9H,8H2,1H3
SMILES:
Molecular Formula: C14H12ClN3O
Molecular Weight: 273.72 g/mol

4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine

CAS No.: 87034-95-5

Cat. No.: VC15905530

Molecular Formula: C14H12ClN3O

Molecular Weight: 273.72 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine - 87034-95-5

Specification

CAS No. 87034-95-5
Molecular Formula C14H12ClN3O
Molecular Weight 273.72 g/mol
IUPAC Name 4-[(4-chlorophenyl)methoxy]-3-methylimidazo[4,5-c]pyridine
Standard InChI InChI=1S/C14H12ClN3O/c1-18-9-17-12-6-7-16-14(13(12)18)19-8-10-2-4-11(15)5-3-10/h2-7,9H,8H2,1H3
Standard InChI Key VMCUOYPLZLBYRH-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=C1C(=NC=C2)OCC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine (PubChem CID: 20210760) is a bicyclic aromatic system comprising an imidazo[4,5-c]pyridine core substituted with a 4-chlorobenzyloxy group at position 4 and a methyl group at position 3 . Its molecular formula is C14H12ClN3O\text{C}_{14}\text{H}_{12}\text{ClN}_{3}\text{O}, with a molecular weight of 273.72 g/mol . Key structural features include:

  • Imidazo[4,5-c]pyridine scaffold: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 7.

  • 4-Chlorobenzyloxy substituent: A lipophilic group at position 4, which may influence receptor binding or metabolic stability.

  • Methyl group at position 3: A small alkyl substituent that could modulate electronic or steric properties.

The SMILES notation CN1C=NC2=C1C(=NC=C2)OCC3=CC=C(C=C3)Cl\text{CN1C=NC2=C1C(=NC=C2)OCC3=CC=C(C=C3)Cl} and InChIKey VMCUOYPLZLBYRH-UHFFFAOYSA-N\text{VMCUOYPLZLBYRH-UHFFFAOYSA-N} provide precise descriptors for computational modeling .

Synthetic Routes and Methodological Considerations

While no direct synthesis protocols for this compound are documented in the literature, analogous imidazo[4,5-b]pyridine derivatives have been synthesized via condensation reactions. For example, 3H-imidazo[4,5-b]pyridines are typically prepared by reacting 2-nitro-3-aminopyridine with aldehydes in the presence of sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4) under heated conditions (60°C for 24 hours) . Adapting this method could involve:

  • Substrate modification: Replacing the aldehyde component with 4-chlorobenzyl bromide to introduce the methoxy group.

  • Methylation: Introducing the methyl group at position 3 via alkylating agents such as methyl iodide.

A hypothetical reaction scheme is proposed below:

2-Nitro-3-aminopyridine+4-Chlorobenzyl bromideNa2S2O4,ΔIntermediateCH3ITarget Compound\text{2-Nitro-3-aminopyridine} + \text{4-Chlorobenzyl bromide} \xrightarrow{\text{Na}_2\text{S}_2\text{O}_4, \Delta} \text{Intermediate} \xrightarrow{\text{CH}_3\text{I}} \text{Target Compound}

Challenges include regioselectivity in imidazole ring formation and purification of the final product.

Physicochemical and Spectroscopic Properties

  • LogP: ~2.8 (moderate lipophilicity due to the chlorophenyl group).

  • Hydrogen bond donors/acceptors: 0/4, indicating potential for membrane permeability.

  • Rotatable bonds: 4, implying conformational flexibility.

Spectroscopic characterization would likely reveal:

  • IR: Stretching vibrations for C-Cl (~750 cm1^{-1}) and C-O-C (~1250 cm1^{-1}) .

  • 1^1H NMR: Distinct signals for the methyl group (~δ 2.5 ppm) and aromatic protons (~δ 7.3–7.5 ppm) .

Heterocycle ClassReported ActivitiesRelevance to Target Compound
Imidazo[4,5-b]pyridines Antiviral, antimicrobialScaffold similarity
Pyrrolo[3,4-c]pyridines Analgesic, antidiabeticShared nitrogen-rich bicyclic core

Hypothesized mechanisms:

  • Kinase inhibition: The planar aromatic system may intercalate into ATP-binding pockets.

  • GPCR modulation: Chlorophenyl groups often target aminergic receptors.

Comparative Analysis with Structural Analogs

Comparing the target compound to its closest analog (4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, CID 256466 ):

PropertyTarget CompoundAnalog (CID 256466)
SaturationFully aromaticPartially saturated (tetrahydro)
Molecular Weight273.72 g/mol233.69 g/mol
Substituents4-OCH2_2C6_6H4_4Cl4-C6_6H4_4Cl

The tetrahydro derivative’s reduced aromaticity may enhance solubility but decrease target affinity .

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